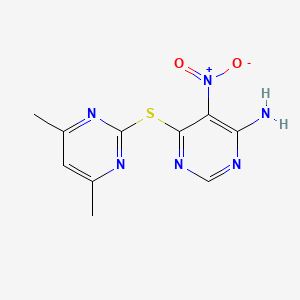

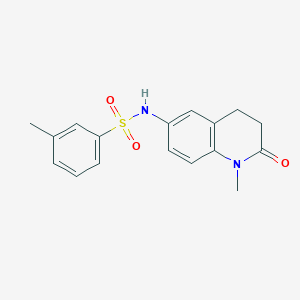

6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

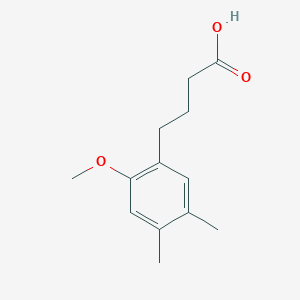

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of two nitrogen atoms. Pyrimidine and its derivatives are important in biochemistry, as they are components of the nucleic acids DNA and RNA .

Synthesis Analysis

While specific synthesis methods for “6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine” were not found, there are general methods for synthesizing similar compounds. For instance, thiosulfoesters with a pyrimidine moiety can be synthesized by the interaction of sulfinic acids with 4,6-dimethylpyrimidine-2-yl sulfenamide .

Molecular Structure Analysis

The molecular structure of the compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also likely contains a thioether (R-S-R’) group and an amine (R-NH2) group .

Wissenschaftliche Forschungsanwendungen

Pyrimidine Derivatives in Drug Development

Cation Tautomerism and Molecular Recognition : Pyrimidines are vital in biology and medicine, with their derivatives playing a crucial role in drug action through molecular recognition processes involving hydrogen bonding. The study by Rajam et al. (2017) on different tautomeric forms of pyrimidine cations showcases the complex interplay between molecular structure and potential pharmaceutical applications, highlighting the importance of such compounds in designing drugs with targeted action (Rajam et al., 2017).

Antifungal Properties : Research by Jafar et al. (2017) indicates that certain pyrimidine derivatives exhibit significant antifungal effects, suggesting potential applications in developing antifungal agents. This study underscores the biological activity of pyrimidine compounds and their potential in therapeutic applications (Jafar et al., 2017).

Chemical Synthesis and Reactivity

- Synthetic Pathways and Reactions : The work by Čikotienė et al. (2007) explores the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, offering insights into the synthetic versatility of pyrimidine derivatives. Such studies are fundamental in understanding the chemical behavior of pyrimidines, paving the way for synthesizing novel compounds with desired properties (Čikotienė et al., 2007).

Molecular Structure and Properties

- Hydrogen Bonding and Molecular Structure : Investigations into the hydrogen-bonded structures of pyrimidine derivatives, as discussed by Orozco et al. (2009), provide essential data on the intermolecular interactions and structural characteristics of these compounds. Understanding such molecular arrangements is crucial for the development of pyrimidine-based drugs, highlighting their role in forming stable crystal structures conducive to specific biological activities (Orozco et al., 2009).

Potential for New Synthetic Methods

- Synthesis of Pyrimidine Sulfenamides : Research by Monka et al. (2020) on the synthesis of 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids explores new methods for creating pyrimidine derivatives. This study contributes to the field by proposing novel synthetic pathways that may be useful for the development of new compounds with potential applications in medicinal chemistry (Monka et al., 2020).

Wirkmechanismus

Target of Action

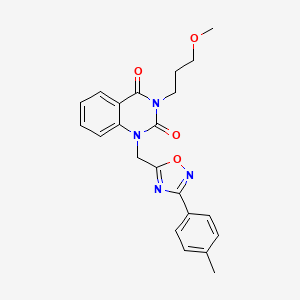

The primary target of the compound 6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Mode of Action

The compound interacts with SIRT2, inhibiting its function. The structure-based optimization approach led to the discovery of this compound as a potent SIRT2 inhibitor . The compound’s interaction with SIRT2 results in changes in the protein’s activity, affecting its role in cell cycle regulation, autophagy, and immune responses .

Biochemical Pathways

The inhibition of SIRT2 affects several biochemical pathways. SIRT2 is involved in cell cycle regulation, autophagy, immune and inflammatory responses . Therefore, the inhibition of SIRT2 can impact these pathways, leading to downstream effects that can contribute to the treatment of diseases where SIRT2 is dysregulated, including cancer .

Pharmacokinetics

In cellular assays, the compound showed a potent ability to inhibit the human breast cancer cell line mcf-7 , suggesting good cellular absorption and distribution.

Result of Action

The result of the compound’s action is the inhibition of SIRT2, leading to increased acetylation of α-tubulin in a dose-dependent manner . This can affect cell cycle regulation, autophagy, and immune responses, potentially contributing to the treatment of diseases like cancer .

Eigenschaften

IUPAC Name |

6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O2S/c1-5-3-6(2)15-10(14-5)19-9-7(16(17)18)8(11)12-4-13-9/h3-4H,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANKTRCKJCDBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2=NC=NC(=C2[N+](=O)[O-])N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chlorosulfonylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2796703.png)

![4-phenyl-5-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2796706.png)

![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)

![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)

![2-((2-chlorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2796723.png)